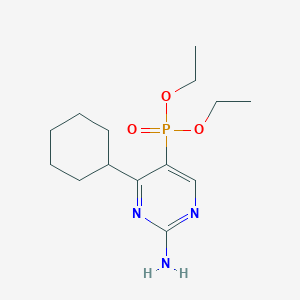![molecular formula C11H7NO3S B14290635 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one CAS No. 113766-59-9](/img/structure/B14290635.png)
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrano[3,2-f][1,3]benzoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyrano[3,2-c]quinolone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Aplicaciones Científicas De Investigación
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antibacterial, and antifungal properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors, modulation of signaling pathways, or induction of cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure and exhibit a range of biological activities.
Furo[3,2-c]quinolones: These are structurally related and have similar pharmacological properties.
Uniqueness
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
113766-59-9 |
|---|---|
Fórmula molecular |
C11H7NO3S |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
8-methyl-2-sulfanylidene-1H-pyrano[3,2-f][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C11H7NO3S/c1-5-2-10(13)14-8-4-9-7(3-6(5)8)12-11(16)15-9/h2-4H,1H3,(H,12,16) |
Clave InChI |
HQKRNGJEQGPRQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=CC3=C(C=C12)NC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)
![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)





![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)

